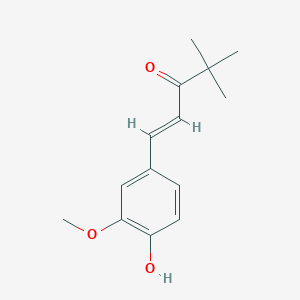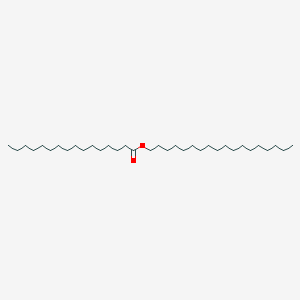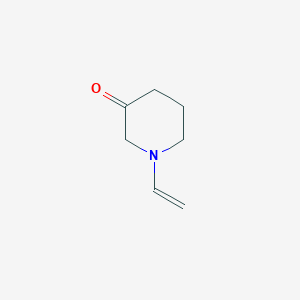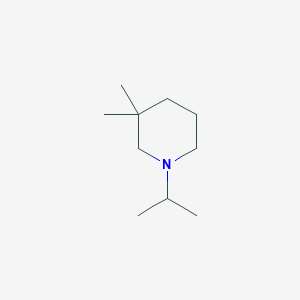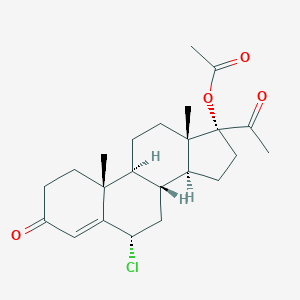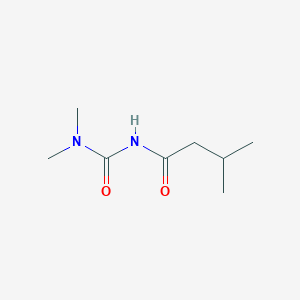
N-(dimethylcarbamoyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethylcarbamoyl)-3-methylbutanamide, also known as DMCM, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid, which is soluble in water and ethanol. DMCM has been widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
N-(dimethylcarbamoyl)-3-methylbutanamide has been widely used in scientific research as a pharmacological tool to study the function of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of neuronal excitability. N-(dimethylcarbamoyl)-3-methylbutanamide is a positive allosteric modulator of GABA-A receptors, which means it enhances the activity of these receptors. This property of N-(dimethylcarbamoyl)-3-methylbutanamide has been used to study the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and alcoholism.
Mécanisme D'action
N-(dimethylcarbamoyl)-3-methylbutanamide binds to the benzodiazepine site of GABA-A receptors, which enhances the activity of these receptors. This results in an increase in the influx of chloride ions into the neuron, which hyperpolarizes the membrane potential and reduces neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Effets Biochimiques Et Physiologiques
N-(dimethylcarbamoyl)-3-methylbutanamide has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects in animal models. These effects are mediated through the modulation of GABA-A receptors. N-(dimethylcarbamoyl)-3-methylbutanamide has also been shown to have anticonvulsant effects in human studies. However, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in humans is limited due to its toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dimethylcarbamoyl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, which makes it a valuable tool for studying the function of these receptors. N-(dimethylcarbamoyl)-3-methylbutanamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in lab experiments is limited by its toxicity and potential side effects. N-(dimethylcarbamoyl)-3-methylbutanamide can cause respiratory depression and convulsions at high doses, which can be lethal in extreme cases.
Orientations Futures
There are several future directions for the research on N-(dimethylcarbamoyl)-3-methylbutanamide. One direction is to develop safer and more selective modulators of GABA-A receptors that can be used in humans. Another direction is to study the role of GABA-A receptors in other physiological and pathological conditions, such as depression and schizophrenia. Furthermore, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in combination with other drugs, such as opioids and cannabinoids, could be explored to enhance their therapeutic effects. Overall, the research on N-(dimethylcarbamoyl)-3-methylbutanamide has the potential to lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
N-(dimethylcarbamoyl)-3-methylbutanamide can be synthesized by the reaction of 3-methylbutanoyl chloride with dimethylamine in the presence of a base, such as triethylamine. The reaction results in the formation of N-(dimethylcarbamoyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(dimethylcarbamoyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
128937-22-4 |
|---|---|
Nom du produit |
N-(dimethylcarbamoyl)-3-methylbutanamide |
Formule moléculaire |
C8H16N2O2 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
N-(dimethylcarbamoyl)-3-methylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)5-7(11)9-8(12)10(3)4/h6H,5H2,1-4H3,(H,9,11,12) |
Clé InChI |
PLZFXKVVACKCDC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=O)N(C)C |
SMILES canonique |
CC(C)CC(=O)NC(=O)N(C)C |
Synonymes |
Butanamide, N-[(dimethylamino)carbonyl]-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



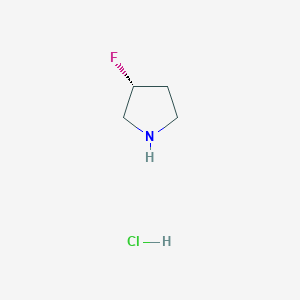
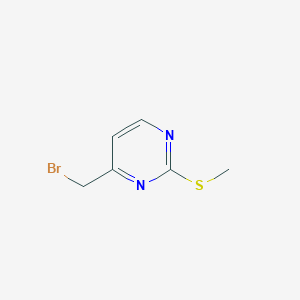
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)

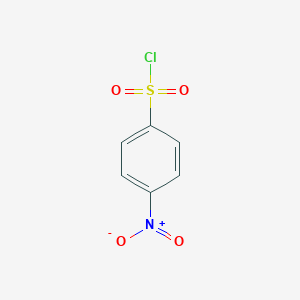
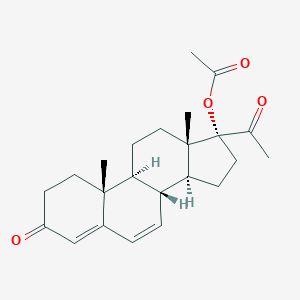
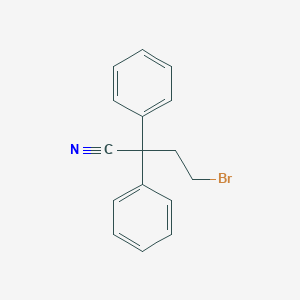
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
